Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Description

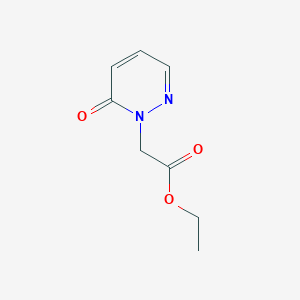

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRHWJVYWVLEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-oxopyridazin-1(6H)-yl)acetate typically involves the reaction of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with ethyl acetate in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of eco-friendly and non-toxic reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-oxopyridazin-1(6H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Ethyl (6-oxopyridazin-1(6H)-yl)acetate has shown potential in drug discovery due to its biological activities:

- Antiviral Activity : Research indicates that derivatives exhibit antiviral properties, particularly against SARS-CoV-2, with strong binding affinities to viral proteins through molecular docking studies.

- Analgesic Properties : Studies have highlighted its potential as an analgesic, with mechanisms involving modulation of neurotransmitter systems and inhibition of enzymes like monoamine oxidase .

- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, suggesting applications in treating epilepsy.

Biochemical Applications

The compound serves as a probe or ligand in biochemical assays:

- Enzyme Inhibition : this compound has been studied for its ability to inhibit enzymes such as α-glucosidase, indicating potential applications in diabetes management.

- Cellular Signaling Modulation : The compound influences cellular signaling pathways, affecting gene expression and metabolic processes .

Industrial Uses

In the chemical industry, this compound is utilized for:

- Specialty Chemicals Production : It can be employed in the synthesis of specialty chemicals with unique properties that are valuable for various applications.

- Eco-friendly Alternatives : The compound facilitates the formation of stable carbonates from alcohols, providing a greener alternative to traditional chloroformates in chemical synthesis .

Case Study 1: Antiviral Research

A study conducted on pyridazine derivatives demonstrated their effectiveness against viral replication, particularly focusing on their interaction with SARS-CoV-2 proteins. Molecular docking simulations revealed significant binding capabilities that could lead to new antiviral therapies.

Case Study 2: Enzyme Interaction

Research involving enzyme inhibition assays showed that this compound effectively inhibits monoamine oxidase activity. This suggests its potential application in treating mood disorders by increasing levels of neurotransmitters such as serotonin and dopamine.

Mechanism of Action

The mechanism of action of ethyl (6-oxopyridazin-1(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyridazinone derivatives are often modified at the 3-, 4-, or 5-positions of the heterocyclic ring or via functionalization of the side chain. Below is a comparative analysis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its analogs:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Substituent Impact :

- Chlorine atoms (e.g., 2-chlorobenzyl in ) enhance bioactivity by increasing electrophilicity and metabolic stability .

- Piperazine moieties improve solubility and receptor binding affinity, critical for CNS-targeted drugs .

- Styryl groups (CAS 58522-61-5) introduce π-π stacking interactions, beneficial for molecular recognition .

Synthetic Flexibility :

- The ethyl ester side chain in the parent compound allows facile conversion to hydrazides (e.g., compound 4 in ) or carboxylic acids (e.g., compound 7a in ), enabling further functionalization .

Pharmacological Potential: Derivatives with dual substituents (e.g., 3-methyl and 4-benzyl groups) exhibit multifunctional activity, such as combined anticonvulsant and antibacterial effects .

Biological Activity

Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its chemical structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has also been studied for its anticancer effects. It has shown promise in inhibiting cancer cell proliferation in various cancer cell lines, including pancreatic and breast cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| PANC-1 (Pancreatic) | 12 |

| MCF-7 (Breast) | 8 |

| HeLa (Cervical) | 15 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, including carbonic anhydrase and cyclooxygenase, which are involved in inflammatory processes.

- Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Scavenging : this compound has demonstrated antioxidant properties, reducing oxidative stress within cells.

Study on Anticancer Effects

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 8 µM for breast cancer cells, suggesting its potential as a therapeutic agent .

Study on Antimicrobial Properties

Another study highlighted the compound's efficacy against resistant strains of bacteria, particularly Staphylococcus aureus. The study emphasized the importance of further exploring this compound as a lead for developing new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for Ethyl (6-oxopyridazin-1(6H)-yl)acetate, and how are intermediates characterized?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyridazinone precursors with ethyl chloroacetate under basic conditions (e.g., KOH in DMF) yields target compounds . Intermediate characterization involves FT-IR (to confirm carbonyl and ester groups), NMR (to assign proton environments and substituent positions), and melting point analysis .

Q. How is the α-glucosidase inhibition assay used to evaluate the anti-diabetic potential of pyridazinone derivatives?

The assay involves incubating the compound with α-glucosidase enzyme and a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at physiological pH. Inhibitory activity is quantified via UV-Vis spectroscopy by measuring residual substrate hydrolysis at 405 nm. Results are compared to acarbose (a standard inhibitor), with IC₅₀ values calculated to assess potency .

Q. What spectroscopic methods are critical for confirming the structure of this compound derivatives?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., ester methylene groups at δ ~4.2–4.3 ppm in 1H NMR) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1,660–1,750 cm⁻¹) and ester C–O bonds (~1,250 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry, dihedral angles, and hydrogen-bonding networks critical for structure-activity relationships .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation reactions .

- Ultrasound irradiation : Reduces reaction time (e.g., from hours to minutes) and increases yields via cavitation-enhanced mixing .

- Temperature control : Heating at 80°C in alkaline hydrolysis ensures complete de-esterification without side-product formation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for pyridazinone derivatives?

- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., CH···O bonds) observed in crystallography versus DFT-calculated electrostatic potentials .

- Docking studies : Reconcile discrepancies by assessing protein-ligand dynamics (e.g., binding affinity variations due to substituent electronic effects) .

- Statistical validation : Use ANOVA or t-tests to confirm significance of bioactivity differences across analogs .

Q. How do substituents (e.g., chlorobenzyl vs. methyl groups) influence the anti-inflammatory activity of pyridazinone derivatives?

Comparative studies using heat-induced hemolysis assays reveal that electron-withdrawing groups (e.g., chloro) enhance membrane stabilization by increasing dipole interactions with phospholipid heads. Methyl groups, being hydrophobic, improve bioavailability but may reduce potency . Dose-response curves and molecular docking (e.g., COX-2 binding) further quantify substituent effects .

Q. What green chemistry approaches are applicable to pyridazinone synthesis?

- Solvent-free mechanochemistry : Reduces waste in cyclocondensation steps .

- Biocatalysis : Lipases or esterases can catalyze esterification under mild conditions .

- Microwave-assisted synthesis : Accelerates ring-closure reactions while minimizing energy use .

Q. How are crystallographic data (e.g., dihedral angles) used to explain molecular stability and reactivity?

X-ray-derived parameters (e.g., dihedral angle of 84.43° between pyridazinone and chlorobenzyl rings in ) inform steric strain and conjugation effects. High torsion angles (>60°) correlate with reduced stability, requiring computational validation via HOMO-LUMO gap analysis (B3LYP/6-311++G(d,p) level) to assess electronic delocalization .

Q. What computational methods validate the electronic structure of this compound?

- DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MEP (Molecular Electrostatic Potential) maps : Visualize charge distribution, guiding SAR studies for bioactivity optimization .

- MD simulations : Assess conformational flexibility in solution, critical for pharmacokinetic profiling .

Q. How can researchers address reproducibility issues in pyridazinone bioactivity studies?

- Standardized protocols : Use identical enzyme batches (e.g., α-glucosidase from Saccharomyces cerevisiae) and buffer conditions across labs .

- Negative controls : Include untreated samples to rule out solvent interference .

- Data transparency : Publish raw spectral/crystallographic data (e.g., CCDC 2234095 in ) for independent validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.